molecular formula C15H13IN2 B14125946 1-[(Quinolin-4-yl)methyl]pyridin-1-ium iodide CAS No. 5450-80-6

1-[(Quinolin-4-yl)methyl]pyridin-1-ium iodide

Cat. No.: B14125946
CAS No.: 5450-80-6
M. Wt: 348.18 g/mol
InChI Key: FMENJRXRHFFITE-UHFFFAOYSA-M
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Preparation Methods

The synthesis of 1-[(Quinolin-4-yl)methyl]pyridin-1-ium iodide typically involves the reaction of quinoline derivatives with pyridine derivatives under specific conditions. One common method involves the alkylation of quinoline with a pyridinium salt in the presence of a suitable base . Industrial production methods often utilize microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

Chemical Reactions Analysis

1-[(Quinolin-4-yl)methyl]pyridin-1-ium iodide undergoes various chemical reactions, including:

Scientific Research Applications

1-[(Quinolin-4-yl)methyl]pyridin-1-ium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Quinolin-4-yl)methyl]pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, leading to various biological effects. The pyridinium ion enhances the compound’s solubility and facilitates its transport across cell membranes .

Comparison with Similar Compounds

Properties

CAS No.

5450-80-6

Molecular Formula

C15H13IN2

Molecular Weight

348.18 g/mol

IUPAC Name

4-(pyridin-1-ium-1-ylmethyl)quinoline;iodide

InChI

InChI=1S/C15H13N2.HI/c1-4-10-17(11-5-1)12-13-8-9-16-15-7-3-2-6-14(13)15;/h1-11H,12H2;1H/q+1;/p-1

InChI Key

FMENJRXRHFFITE-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)CC2=CC=NC3=CC=CC=C23.[I-]

Origin of Product

United States

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